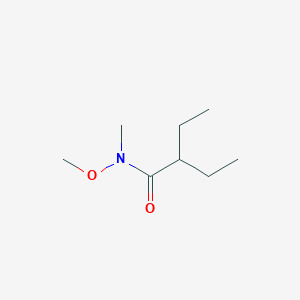
Unii-2axb7K3EE6
Übersicht
Beschreibung
The compound identified by UNII “2axb7K3EE6” is also known as ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The molecular formula of this compound is C10H10F3IOS . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), iodine (I), oxygen (O), and sulfur (S). The exact structure would show how these atoms are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.15 . The percent composition is C 33.17%, H 2.78%, F 15.74%, I 35.04%, O 4.42%, S 8.85% . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Trifluoromethylation
Shen’s reagent, often called “Chen’s reagent”, is commonly used to synthesize trifluoromethylated compounds . This reagent has been widely used in academia and industry for the copper-mediated trifluoromethylation of aryl, alkenyl, and even some alkyl halides .
Difluoromethylenation
In the last decade, Shen’s reagent was further developed as a difluorocarbene precursor . This application allows the introduction of a difluoromethylene group into a variety of organic compounds .
Difluoroalkylation
Shen’s reagent has also been used as a radical difluoroalkylating agent under visible light promoted redox catalysis . This application has expanded the scope of difluoroalkylation reactions in organic synthesis .
Fluorine-Enabled Stability
The unique fluorine effects in Shen’s reagent enable the stability of “CuCF3” in water, and the unusual water-promoted trifluoromethylation .
Facilitation of α-Elimination
The “Negative Fluorine Effect” in Shen’s reagent facilitates the α-elimination of fluorocarbanions to generate difluorocarbene species .
Tackling β-Fluoride Elimination
Shen’s reagent can tackle the β-fluoride elimination of trifluoromethoxide anion via a fluoride ion-mediated process .
Wirkmechanismus
Target of Action
The Shen reagent, also known as LU-SHEN Reagent or 2AXB7K3EE6, is a type of electrophilic fluoroalkylthiolating reagent . It is designed to deliver fluoroalkylthio groups site-specifically to target molecules . The primary targets of the Shen reagent are organic small molecules that can be effectively fluorinated .
Mode of Action
The Shen reagent interacts with its targets by introducing a fluoroalkylthiol group into the target molecule . This process is facilitated by the high reactivity of the Shen reagent, which allows it to effectively bind to the target molecule and initiate the fluorination process .
Pharmacokinetics
The Shen reagent is known for its high lipophilicity, which can improve the pharmacokinetic and physicochemical properties of drug molecules . The introduction of a fluoroalkylthiol group can enhance the molecule’s ability to penetrate lipid membranes, thereby improving its bioavailability .
Result of Action
The primary result of the Shen reagent’s action is the successful introduction of a fluoroalkylthiol group into the target molecule . This modification can significantly enhance the molecule’s lipophilicity and metabolic stability, making it more effective in its intended application .
Action Environment
The Shen reagent is noted for its stability, both thermally and in the presence of water . This makes it suitable for use in a variety of environments.
Eigenschaften
IUPAC Name |
1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVURKRTLZQGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1I)OSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1584705-82-7 | |
| Record name | ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)
![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)


![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)



